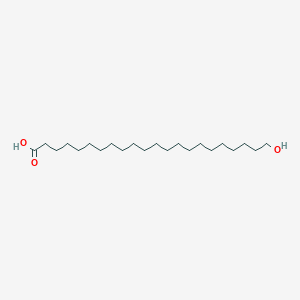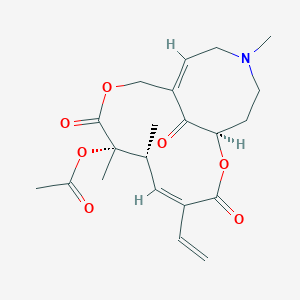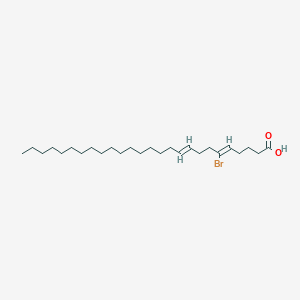
3-(2-Carboxyethenyl)-cis,cis-muconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-carboxyethenyl)-cis,cis-muconic acid is a tricarboxylic acid. It is a conjugate acid of a 3-(2-carboxylatoethenyl)-cis,cis-muconate(3-).
Applications De Recherche Scientifique
Polymer Synthesis : cis,cis-Muconic acid is utilized in synthesizing renewable unsaturated polyesters. It's an unsaturated dicarboxylic acid that can be produced from sugars and lignin-derived aromatic compounds. The alkene groups in muconic acid make it a valuable monomer in polymer synthesis, specifically in the creation of unsaturated polyester resins (Rorrer et al., 2016).
Biodegradability Studies : The chemical structure and biodegradability of halogenated aromatic compounds, including chlorinated muconic acids, are extensively studied. These studies involve understanding the conversion of chlorinated muconic acids into other compounds like maleoylacetic acid, which is significant in environmental remediation and waste treatment processes (Schmidt & Knackmuss, 1980).
Nylon Polymerization : Muconic acid is used as a precursor in the catalytic conversion to adipic acid, which is a primary component in the manufacture of nylon-6,6, a significant industrial polymer. The process includes bioreactor production of muconate, its recovery from culture media, and its polymerization into nylon-6,6, showcasing a path towards bio-based nylon production (Vardon et al., 2016).
Electrochemical Conversion : Muconic acid is recognized for its potential in sustainable manufacturing of commodities like Nylon-6,6 and PET. Research has explored the economic relevance of utilizing biological-electrochemical conversion schemes for transforming glucose to valuable monomers for bioadvantaged Nylon-6,6 (Matthiesen et al., 2016).
Microbial Production : Advances in microbial production of cis,cis-muconic acid focus on engineering metabolic pathways in various microorganisms. This production method is crucial in bio-refineries and offers a feasible alternative to petrochemical-based processes (Choi et al., 2020).
Biobased Economy : cis,cis-Muconic acid is a high-value dicarboxylic acid with potential as a starting material for synthesis of value-added products and monomers for specialty polymers. Its production through chemical and biotechnological pathways and its valorization into chemicals such as adipic or terephthalic acids are areas of active research (Khalil et al., 2020).
Propriétés
Nom du produit |
3-(2-Carboxyethenyl)-cis,cis-muconic acid |
|---|---|
Formule moléculaire |
C9H8O6 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
(2Z,5Z)-4-(carboxymethylidene)hepta-2,5-dienedioic acid |
InChI |
InChI=1S/C9H8O6/c10-7(11)3-1-6(5-9(14)15)2-4-8(12)13/h1-5H,(H,10,11)(H,12,13)(H,14,15)/b3-1-,4-2- |
Clé InChI |
WKDXBDTUVVLFQV-CCAGOZQPSA-N |
SMILES isomérique |
C(=C\C(=O)O)\C(=CC(=O)O)/C=C\C(=O)O |
SMILES |
C(=CC(=O)O)C(=CC(=O)O)C=CC(=O)O |
SMILES canonique |
C(=CC(=O)O)C(=CC(=O)O)C=CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B1237912.png)
![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B1237913.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)
![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)


